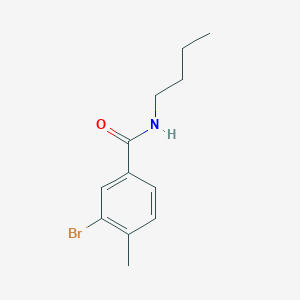![molecular formula C18H19NO3 B269386 N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide, commonly known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. AEBSF has been used in various research fields, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. The compound contains a reactive group that covalently bonds to the serine residue in the active site of the protease, thereby inhibiting its activity. AEBSF has been shown to be effective against a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
AEBSF has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AEBSF can inhibit the activation of blood coagulation factors, reduce the activity of proteases involved in inflammation, and prevent the degradation of extracellular matrix proteins. In vivo studies have shown that AEBSF can reduce the severity of acute lung injury, prevent the development of atherosclerosis, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEBSF has several advantages as a protease inhibitor for lab experiments. It is highly specific for serine proteases and has a long half-life, which allows for prolonged inhibition of protease activity. AEBSF is also stable in solution and can be easily dissolved in water or organic solvents. However, AEBSF has some limitations, including its irreversible binding to the protease active site, which can limit its use in kinetic studies. Additionally, AEBSF can have off-target effects on other enzymes that contain a serine residue in their active site.
Direcciones Futuras
AEBSF has several potential future directions in scientific research. One potential direction is the development of more potent and selective protease inhibitors based on the structure of AEBSF. Another potential direction is the use of AEBSF in the development of new therapies for diseases such as cancer, inflammation, and cardiovascular disease. Additionally, AEBSF could be used in the study of protease activity in complex biological systems, such as the human gut microbiome.
Conclusion
AEBSF is a protease inhibitor that has been widely used in scientific research. It is synthesized through a multi-step process starting from 4-ethoxybenzoic acid. AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. It has various biochemical and physiological effects in vitro and in vivo, and has several advantages and limitations for lab experiments. AEBSF has several potential future directions in scientific research, including the development of more potent and selective protease inhibitors and the use of AEBSF in the development of new therapies for diseases.
Métodos De Síntesis
AEBSF can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to 4-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-allylphenol in the presence of a base to obtain N-[3-(allyloxy)phenyl]-4-ethoxybenzamide. The purity of the final product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
AEBSF has been widely used as a protease inhibitor in various scientific research applications. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play important roles in various biological processes, including cell signaling, protein degradation, and blood clotting. AEBSF has been used to inhibit proteases such as trypsin, chymotrypsin, and thrombin in biochemical and pharmacological studies.
Propiedades
Nombre del producto |
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(11-9-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
Clave InChI |
PYTZVBGQCUBMMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269307.png)
![3-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B269313.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B269314.png)

![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269322.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)